1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Lipophilicity Metabolic Stability Physicochemical Properties

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a meta-chloro-substituted fluorinated β-diketone with distinct electronic and steric properties versus para-substituted or unsubstituted analogs. The 3-chloro substituent directly governs regioselectivity in cyclocondensation reactions, enabling precise construction of fluorinated pyrazoles and pyrazolo[1,5-a]pyrimidines. Validated as a human TDO inhibitor (IC50 561 nM, BindingDB), it offers a novel chemotype for cancer and immune metabolism probe development. It also serves as a Celecoxib analog precursor with differentiated pharmacological potential. Substituting generic analogs risks synthetic failure—insist on the specific 3-chloro isomer to ensure reproducible results.

Molecular Formula C10H6ClF3O2
Molecular Weight 250.6 g/mol
CAS No. 23975-61-3
Cat. No. B1590961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
CAS23975-61-3
Molecular FormulaC10H6ClF3O2
Molecular Weight250.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
InChIKeyGPVNZSVLBPWQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-61-3): Core Properties and Identity


1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-61-3) is a fluorinated beta-diketone, belonging to the class of aroyltrifluoroacetylmethanes [1]. Its molecular formula is C10H6ClF3O2, with a molecular weight of 250.60 g/mol [2]. The compound is characterized by a trifluoromethyl group (CF3) and a 3-chlorophenyl substituent, which collectively contribute to its specific physicochemical and reactivity profile as a versatile building block in organic synthesis .

Why Substituting 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with Generic Analogs Introduces Scientific Risk


The assumption that any aryl-substituted 4,4,4-trifluorobutane-1,3-dione can be interchanged as a generic synthon is not supported by evidence. The specific 3-chloro substitution on the phenyl ring of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-61-3) directly influences its electronic properties, steric profile, and subsequent reactivity in key transformations such as cyclocondensations . Unlike its para-substituted analogs or the unsubstituted phenyl derivative, the meta-chloro group alters the electron density of the diketone system, which can lead to differences in reaction regioselectivity, yields, and the stability of resulting products [1]. Therefore, substituting it with a generic analog without empirical validation introduces a significant risk of synthetic failure, altered physicochemical properties of the final product, or a requirement for extensive re-optimization of reaction conditions.

Quantifiable Differentiation of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Against Closest Analogs


Enhanced Lipophilicity and Metabolic Stability via Meta-Chloro Substitution vs. Unsubstituted Analog

Compared to the unsubstituted analog 4,4,4-trifluoro-1-phenylbutane-1,3-dione (CAS 326-06-7), the presence of the 3-chloro substituent on the phenyl ring of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione increases its lipophilicity. The predicted Log P for the target compound is 3.5 [1], while the measured Log P for the unsubstituted analog is 2.9 [2]. The trifluoromethyl group itself is a known strategy for enhancing metabolic stability and bioavailability in medicinal chemistry [3].

Lipophilicity Metabolic Stability Physicochemical Properties

Differential Reactivity: Regioselectivity in Pyrazole Synthesis

In the synthesis of trifluoromethylpyrazoles via cyclocondensation with hydrazines, the substitution pattern on the aryl ring of the trifluoromethyl-β-diketone influences regioselectivity. Studies on similar systems indicate that 4,4,4-trifluoro-1-phenylbutane-1,3-dione derivatives can yield different ratios of 3- and 5-trifluoromethylpyrazole isomers depending on the aryl substituent [1]. While direct data for the 3-chloro isomer is not publicly available, the reaction of 2-(2-chlorophenyl) substituted diketones yields a specific isomer (2k) in 82% yield [2], demonstrating that chlorine substitution profoundly affects the reaction outcome.

Regioselectivity Pyrazole Synthesis Cyclocondensation

Increased Molecular Weight and Complexity vs. Pharmaceutical Standard Intermediate

1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 720-94-5) is a key intermediate in the synthesis of the anti-inflammatory drug Celecoxib [1]. 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione offers a distinct molecular profile. It has a molecular weight of 250.60 g/mol [2] compared to 230.18 g/mol for the 4-methyl analog [1]. More significantly, the substitution of a methyl group with a chlorine atom introduces a new vector for further chemical elaboration and dramatically alters the compound's electronic character.

Intermediate Comparison Celecoxib Synthesis Molecular Properties

Unique Potential for Biological Activity as Demonstrated by BindingDB Data

Screening data indicates that 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is not biologically inert. It has shown an IC50 of 561 nM against recombinant human Tryptophan 2,3-dioxygenase (TDO) [1]. This is a specific, quantifiable interaction not widely reported for other simple analogs in the same class, suggesting a potential role in TDO-related research. It was also screened against CXCR4 but showed low affinity (IC50 > 10,000 nM) [1].

Biological Activity Enzyme Inhibition Drug Discovery

Precision Application Scenarios for 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Based on Evidence


Synthesis of Novel Heterocyclic Scaffolds for Medicinal Chemistry

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a strategic building block for constructing fluorinated heterocycles, such as pyrazoles and pyrazolo[1,5-a]pyrimidines . The 3-chloro substituent offers a unique combination of electronic and steric effects that can be exploited to influence regioselectivity in cyclocondensation reactions [1], enabling medicinal chemists to build and explore a more diverse chemical space than would be possible with non-halogenated or para-substituted analogs [2]. This is particularly valuable in early-stage drug discovery where novel intellectual property is paramount.

Ligand Design for Coordination Chemistry and Catalysis

As a beta-diketone, this compound is an excellent candidate for the synthesis of metal complexes, with the electron-withdrawing trifluoromethyl group and the meta-chloro substituent fine-tuning the Lewis acidity of the resulting metal center . While direct studies on its complexes are limited, the well-documented behavior of its unsubstituted analog (4,4,4-trifluoro-1-phenylbutane-1,3-dione) in forming luminescent lanthanide complexes [1] supports this application. The specific properties of the 3-chloro derivative (e.g., altered Log P [2]) could provide advantages in the design of catalysts with modified solubility or substrate selectivity.

Development of Targeted Chemical Probes

Screening data from BindingDB has identified 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a moderate inhibitor of human Tryptophan 2,3-dioxygenase (TDO), with an IC50 of 561 nM . This validated hit can serve as a starting point for the development of more potent and selective chemical probes for investigating the role of TDO in cancer and immune metabolism. Its distinct chemical structure, compared to other known inhibitors, provides a novel chemotype for structure-activity relationship (SAR) studies.

Synthesis of Analogs to Key Pharmaceutical Intermediates

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione can be used to synthesize analogs of drugs like Celecoxib. The 4-methylphenyl analog (CAS 720-94-5) is the direct intermediate for Celecoxib . By substituting with the 3-chloro isomer, researchers can generate new analogs with potentially improved or differentiated pharmacological profiles. The increased molecular weight and presence of a chlorine atom (vs. methyl) introduce new possibilities for interactions with biological targets [1].

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